molecular formula C23H13NO6S B2770690 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid CAS No. 313498-68-9

1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid

Cat. No.: B2770690
CAS No.: 313498-68-9
M. Wt: 431.42
InChI Key: VSILCDZRMARUKX-UHFFFAOYSA-N
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Description

1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid is a synthetic naphthoquinoline derivative developed for advanced research purposes. This complex polycyclic compound is of significant interest in medicinal chemistry and chemical biology, particularly in the development of novel therapeutic agents. Compounds within the naphtho[1,2,3- de ]quinoline family have been investigated as potential anticancer agents and have shown activity against multidrug-resistant cell lines . The integration of a sulfonic acid group on the core structure is a strategic modification that can enhance the molecule's solubility in aqueous media, potentially improving its bioavailability and simplifying in vitro assay protocols . The specific 1-benzoyl substitution further diversifies the molecular scaffold, allowing researchers to explore structure-activity relationships (SAR) and optimize interactions with biological targets. This reagent is provided as a high-purity material to ensure reproducible results in your experiments. It is intended for use in research laboratories as a key intermediate, a building block for the synthesis of more complex molecules, or as a standard for analytical studies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

313498-68-9

Molecular Formula

C23H13NO6S

Molecular Weight

431.42

IUPAC Name

(16E)-16-[hydroxy(phenyl)methylidene]-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid

InChI

InChI=1S/C23H13NO6S/c25-21(12-6-2-1-3-7-12)19-17-13-8-4-5-9-14(13)22(26)15-10-11-16(31(28,29)30)20(18(15)17)24-23(19)27/h1-11,25H,(H,28,29,30)/b21-19+

InChI Key

VSILCDZRMARUKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C2C3=C4C(=CC=C(C4=NC2=O)S(=O)(=O)O)C(=O)C5=CC=CC=C53)O

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthoquinoline derivatives with benzoyl chloride under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the benzoyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions are common, where sulfonic acid groups can be replaced by other functional groups using reagents like sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of naphthoquinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

Anticancer Properties

The compound's structure allows for interactions with biological macromolecules, which is crucial in anticancer drug design. Research indicates that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of topoisomerase enzymes and the generation of reactive oxygen species . This positions this compound as a candidate for further investigation in cancer therapy.

Photovoltaic Materials

Due to its unique electronic properties, this compound has been studied for use in organic photovoltaic devices. The ability of naphthoquinone derivatives to facilitate charge transfer makes them suitable for incorporation into organic solar cells . Case studies have demonstrated improved efficiency in solar cells when these compounds are used as electron acceptors.

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), the compound can act as a sensitizer due to its strong light absorption characteristics. Research shows that incorporating such compounds can enhance the overall efficiency of DSSCs by improving light harvesting and charge separation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthoquinone precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Summary Table

Application AreaFindings/Case StudiesReferences
Antimicrobial ActivityInhibits growth of Staphylococcus aureus and E. coli
Anticancer PropertiesInduces apoptosis; inhibits topoisomerase enzymes
Photovoltaic MaterialsImproves efficiency in organic solar cells
Dye-Sensitized Solar CellsEnhances light harvesting and charge separation

Mechanism of Action

The mechanism of action of 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid 72187-19-0 Naphtho[1,2,3-de]quinoline-dione 1-benzoyl, 4-sulfonic acid (disodium salt) 854.78 Potential dye/pharmaceutical candidate
1-Acetyl analog 72453-58-8 Naphtho[1,2,3-de]quinoline-dione 1-acetyl, 4-sulfonic acid Not reported Substituent effect studies
7-Amino-1,3-naphthalenedisulfonic acid 86-65-7 Naphthalene 1,3-disulfonic acid, 7-amino 303.31 Azo dye intermediate
Dinonylnaphthalenedisulfonic acid 60223-95-2 Naphthalene 1,3-disulfonic acid, dinonyl chains Not reported Surfactant/ion-exchange resin component
7-Chloro-tetrahydroquinoline sulfonamide Not provided Tetrahydroquinoline 7-chloro, sulfonamide Not reported Pharmaceutical applications

Research Insights and Gaps

  • Synthesis : Chernenko et al. (2022) provide methodologies for 1-substituted derivatives, but direct data on the target compound’s synthesis is lacking .
  • Properties : Melting points, solubility, and stability data are absent for the target compound, though sulfonic acid analogs suggest high water solubility.

Biological Activity

Introduction

1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid (CAS Number: 1478437-63-6) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C40H30N2O10S2C_{40}H_{30}N_{2}O_{10}S_{2} and a molecular weight of 762.8 g/mol. Its structure includes a naphthoquinone core, which is often associated with various biological activities. The sulfonic acid group may enhance its solubility and bioavailability in biological systems.

PropertyValue
Molecular FormulaC40H30N2O10S2C_{40}H_{30}N_{2}O_{10}S_{2}
Molecular Weight762.8 g/mol
CAS Number1478437-63-6

Biological Activity

Antitumor Activity

Research indicates that derivatives of naphthoquinone compounds exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways related to cell survival (e.g., PI3K/Akt and MAPK pathways) .

Case Study: In Vitro Antitumor Activity

In a study published in Pharmaceuticals, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it inhibited cell proliferation with an IC50 value in the micromolar range, suggesting strong cytotoxic effects against these cancer types .

Antibacterial Activity

Naphthoquinone derivatives are also known for their antibacterial properties. The sulfonic acid moiety may enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Case Study: Antibacterial Efficacy

A study conducted by researchers at a pharmaceutical university evaluated the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored as well. Naphthoquinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

Animal models treated with the compound showed reduced paw edema in a carrageenan-induced inflammation model. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Induces oxidative stress leading to apoptosis in tumor cells.
  • Inhibition of Key Signaling Pathways : Disruption of PI3K/Akt and MAPK pathways promotes cell death.
  • Antimicrobial Action : Alters membrane integrity in bacteria.
  • Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in humans.
  • Combination Therapies : Investigating synergistic effects with existing drugs.

This compound demonstrates promising biological activities including antitumor, antibacterial, and anti-inflammatory effects. Continued research into its mechanisms and potential therapeutic applications could lead to significant advancements in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid, and how can yield be maximized?

The synthesis typically involves multi-step reactions starting with sulfonation of naphthoquinoline derivatives, followed by benzoylation. Key intermediates include 3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid, which undergoes benzoylation under anhydrous conditions. Yield optimization requires strict control of reaction temperature (60–80°C), use of catalysts like H2SO4 for sulfonation, and purification via recrystallization from ethanol-water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment.
  • FT-IR Spectroscopy to confirm sulfonic acid (-SO3H) and carbonyl (C=O) groups (peaks at 1030–1230 cm⁻¹ and 1670–1750 cm⁻¹, respectively) .
  • Mass Spectrometry (HRMS) to verify molecular weight (expected [M-H]⁻ ion at m/z 450–460) .

Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?

The sulfonic acid group enhances aqueous solubility but renders the compound prone to hydrolysis under alkaline conditions (pH > 9). Stability studies show degradation via:

  • Oxidation : Forms quinone derivatives at elevated temperatures (>80°C) .
  • Hydrolysis : Degrades to aromatic amines in acidic media (pH < 3). Store at 4°C in dark, anhydrous environments to minimize decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Use molecular docking (AutoDock Vina) and density functional theory (DFT) to analyze:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Binding affinity with targets like NAD(P)H quinone oxidoreductase 1 (NQO1), leveraging the quinoline scaffold’s redox activity .
  • ADMET properties (SwissADME) to predict bioavailability and toxicity .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected IR peaks)?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Variable Temperature NMR : Resolves dynamic effects causing signal broadening.
  • X-ray crystallography : Provides definitive structural confirmation if crystalline forms are obtainable .

Q. How can the compound’s redox behavior be quantitatively analyzed for applications in catalytic or medicinal chemistry?

  • Cyclic Voltammetry (CV) : Measure redox potentials in buffered solutions (pH 7.4). The quinone moiety typically shows reversible reduction waves at −0.3 to −0.5 V vs. Ag/AgCl.
  • Spectroelectrochemistry : Correlate electrochemical changes with UV-vis spectral shifts (e.g., loss of quinone absorbance at 320 nm upon reduction) .

Q. What methodologies assess the compound’s potential as a fluorescence probe or photosensitizer?

  • Fluorescence Quantum Yield : Compare emission intensity to standard dyes (e.g., quinine sulfate).
  • Singlet Oxygen (¹O2) Detection : Use 1,3-diphenylisobenzofuran (DPBF) as a trap, monitored via UV-vis decay at 410 nm .

Methodological Notes

  • Contradictory Evidence : Oxidation products reported in vs. hydrolysis pathways in suggest context-dependent degradation. Validate via controlled kinetic studies under specific conditions.
  • Theoretical Frameworks : Link reactivity to frontier molecular orbitals (HOMO-LUMO gaps) for mechanistic insights into redox behavior .

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